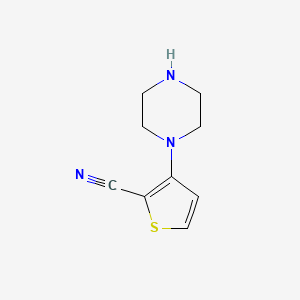

3-(Piperazin-1-yl)thiophene-2-carbonitrile

Description

Contextual Significance of Thiophene (B33073) Heterocycles in Drug Discovery and Development

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. nih.govingentaconnect.com Its electron-rich nature and bioisosteric similarity to the phenyl ring allow it to interact favorably with a wide array of biological targets. nih.gov The thiophene nucleus is a key component in numerous FDA-approved drugs, demonstrating its versatility and therapeutic importance. nih.gov

The significance of the thiophene moiety in medicinal chemistry can be attributed to several key factors:

Bioisosterism: Thiophene can act as a bioisostere of a benzene (B151609) ring, meaning it can replace a phenyl group in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties and metabolic stability. nih.gov

Versatile Chemistry: The thiophene ring is readily functionalized, providing synthetic chemists with multiple sites for modification to optimize biological activity and pharmacokinetic properties. researchgate.netnih.gov

Pharmacological Diversity: Thiophene derivatives have demonstrated a broad spectrum of biological activities, leading to the development of drugs across various therapeutic areas. nih.govingentaconnect.comclinicalresearchnewsonline.com

The following table highlights some of the diverse pharmacological activities associated with thiophene-containing compounds.

| Pharmacological Activity | Examples of Thiophene-Containing Drugs |

| Anti-inflammatory | Suprofen, Tiaprofenic acid, Tenoxicam nih.gov |

| Anticancer | Raltitrexed, OSI-930 nih.gov |

| Antipsychotic | Olanzapine nih.gov |

| Anticonvulsant | Tiagabine, Etizolam nih.gov |

| Antiplatelet | Clopidogrel, Ticlopidine nih.gov |

| Antimicrobial | Cefoxitin, Sertaconazole nih.gov |

This table is generated based on data from existing research findings.

The Role of Piperazine (B1678402) Scaffolds as Privileged Motifs in Bioactive Compounds

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential. nih.govthieme-connect.comthieme-connect.com It is considered a privileged structure due to its unique physicochemical properties and its presence in a multitude of clinically successful drugs. researchgate.netnih.gov

Key attributes that make the piperazine scaffold a valuable component in drug design include:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility and bioavailability of a drug molecule. nih.govresearchgate.net

Structural Flexibility: The piperazine ring can adopt a stable chair conformation and serves as a versatile linker or scaffold, allowing for the precise spatial arrangement of different pharmacophoric groups. mdpi.com

Receptor Interaction: The basic nitrogen atoms can form crucial hydrogen bonds and ionic interactions with biological targets, enhancing binding affinity. nih.gov

Synthetic Accessibility: The piperazine moiety is synthetically tractable, allowing for the straightforward introduction of various substituents at its nitrogen atoms to modulate activity and properties. researchgate.netnih.gov

The therapeutic relevance of the piperazine ring is underscored by its incorporation into a wide range of drugs with diverse biological activities. nih.govwisdomlib.org

| Therapeutic Class | Examples of Piperazine-Containing Drugs |

| Antipsychotic | Aripiprazole, Olanzapine nih.gov |

| Antidepressant | Vortioxetine, Vilazodone mdpi.com |

| Antihistamine | Cetirizine, Hydroxyzine |

| Anticancer | Imatinib, Palbociclib mdpi.comnih.gov |

| Antiviral | Indinavir, Delavirdine researchgate.net |

This table is generated based on data from existing research findings.

Rationale for Investigating Thiophene-Piperazine Hybrid Structures

The rationale for designing hybrid molecules that combine the thiophene and piperazine scaffolds, such as 3-(piperazin-1-yl)thiophene-2-carbonitrile, is rooted in the principles of molecular hybridization. This strategy aims to create a single molecule that integrates the beneficial pharmacophoric features of both parent moieties, potentially leading to synergistic effects or novel biological activities.

The investigation into thiophene-piperazine hybrids is driven by several strategic considerations:

Synergistic Activity: Combining the biological activities of both thiophene and piperazine derivatives could lead to compounds with enhanced potency or a broader spectrum of action. For instance, linking a thiophene known for anticancer properties with a piperazine that improves solubility could result in a more effective oncology drug candidate. nih.gov

Novel Target Interactions: The unique three-dimensional arrangement of a thiophene-piperazine hybrid can allow it to interact with biological targets in ways that neither fragment could achieve alone. This can lead to the discovery of compounds with novel mechanisms of action. Computational and molecular docking studies on related thiophene-piperazine hybrids have shown favorable binding to protein targets, suggesting their potential as lead compounds for further development. bohrium.comresearchgate.net

Exploration of Chemical Space: The synthesis of such hybrids expands the accessible chemical space for drug discovery, providing new molecular architectures for screening against a wide range of diseases. The nitrile group (–C≡N) on the thiophene ring further serves as a key functional group that can act as a hydrogen bond acceptor or be used as a synthetic handle for further molecular elaboration.

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLJOSLVLVVDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(SC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 3 Piperazin 1 Yl Thiophene 2 Carbonitrile Derivatives

Established Synthetic Pathways for the Thiophene-2-carbonitrile Core

The thiophene-2-carbonitrile scaffold is a pivotal intermediate in the synthesis of numerous heterocyclic compounds. Its preparation is often achieved through robust and well-established chemical transformations.

Gewald Reaction and Related Multicomponent Approaches

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophene derivatives, which are direct precursors to the thiophene-2-carbonitrile core. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. scilit.comsciforum.net The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring. sciforum.net

The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene (B33073) ring by choosing appropriate starting materials. For instance, using a cyclic ketone like cyclohexanone (B45756) leads to the formation of tetrahydro-benzo[b]thiophene derivatives. The reaction conditions are generally mild, and it is considered an efficient one-pot synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Ketone/Aldehyde | Active Methylene Nitrile | Elemental Sulfur | Base (e.g., morpholine, triethylamine) | 2-Aminothiophene derivative |

Table 1: Key Components of the Gewald Reaction

Multicomponent reactions (MCRs) related to the Gewald synthesis have also been developed to create diverse thiophene libraries. These approaches offer high atom economy and procedural simplicity, making them attractive for combinatorial chemistry and drug discovery.

Functionalization of Thiophene-2-carbonitrile Intermediates

Once the thiophene-2-carbonitrile core is synthesized, further functionalization is often necessary to introduce the desired substituents for coupling with the piperazine (B1678402) moiety. This can be achieved through various electrophilic and nucleophilic substitution reactions.

Halogenation, particularly bromination, at the 3-position of the thiophene ring is a common strategy to create a reactive site for subsequent coupling reactions. Reagents like N-bromosuccinimide (NBS) are frequently employed for this purpose. The electron-withdrawing nature of the nitrile group at the 2-position influences the regioselectivity of these substitutions.

Furthermore, functional groups on the thiophene ring can be modified. For example, an amino group at the 2-position, obtained from the Gewald reaction, can be diazotized and replaced with other functionalities if required, although for the synthesis of the target compound, this amino group is often a precursor to the final structure or is removed.

Synthesis of the Piperazine Moiety and its Coupling with the Thiophene Core

Alkylation and Acylation Strategies for Piperazine Ring Formation

The piperazine ring itself is commercially available, but its derivatives are often synthesized to introduce specific functionalities. N-alkylation and N-acylation are the most common methods for modifying the piperazine core. organic-chemistry.orgnih.gov

Alkylation can be achieved by reacting piperazine or a mono-protected piperazine with an alkyl halide in the presence of a base. organic-chemistry.org Reductive amination is another powerful method for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov

Acylation is typically performed by treating piperazine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This allows for the introduction of an amide functionality, which can serve as a linker or a key pharmacophoric element.

| Reaction Type | Reagents | Product |

| N-Alkylation | Piperazine, Alkyl Halide, Base | N-Alkylpiperazine |

| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine |

| N-Acylation | Piperazine, Acyl Chloride/Carboxylic Acid, Coupling Agent | N-Acylpiperazine |

Table 2: Common Strategies for Piperazine Functionalization

Linker Chemistry and Connection Modalities

The coupling of the piperazine moiety to the thiophene-2-carbonitrile core at the 3-position is a crucial C-N bond-forming reaction. Several methodologies are available to achieve this transformation, primarily relying on a pre-functionalized thiophene ring.

Nucleophilic Aromatic Substitution (SNAr): If the thiophene ring is substituted with a good leaving group, such as a halogen (e.g., bromine or chlorine), at the 3-position and is activated by the electron-withdrawing nitrile group at the 2-position, a direct nucleophilic aromatic substitution with piperazine can be performed. researchgate.netnih.govmdpi.com This reaction is often carried out at elevated temperatures and in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. wikipedia.orgresearchgate.netresearchgate.net This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine (piperazine) with an aryl halide (3-bromothiophene-2-carbonitrile). wikipedia.orgresearchgate.net This method is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional SNAr reactions. wikipedia.org

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and sustainability, advanced synthetic techniques are increasingly being employed in the synthesis of 3-(piperazin-1-yl)thiophene-2-carbonitrile derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many organic transformations, including the synthesis of heterocyclic compounds. mdpi.commdpi.comnih.govnih.gov For instance, the Gewald reaction and the coupling of piperazine to the thiophene core can often be performed more efficiently under microwave conditions compared to conventional heating. mdpi.comnih.govnih.gov

Catalytic Methods: The development of novel catalytic systems continues to advance the synthesis of complex molecules. In addition to palladium catalysts for C-N bond formation, other transition metals and organocatalysts are being explored to effect specific transformations with high selectivity and efficiency. rug.nl For example, rhodium-catalyzed reactions have been used for the synthesis of highly substituted thiophenes. organic-chemistry.org The choice of catalyst and reaction conditions can be crucial for achieving the desired outcome, especially in cases of sterically hindered substrates or when specific regioselectivity is required.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic scaffolds, including thiophene and piperazine derivatives. nih.govrsc.orgnih.gov This methodology offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. The application of microwave irradiation can be particularly beneficial in the synthesis of this compound derivatives, which typically involves nucleophilic substitution or cross-coupling reactions.

In a typical synthetic approach, a suitably substituted 3-halothiophene-2-carbonitrile can be reacted with piperazine or its derivatives under microwave irradiation. The high energy and efficient heating provided by microwaves can significantly accelerate the rate of this nucleophilic aromatic substitution reaction. For instance, the synthesis of related 3-aminobenzo[b]thiophenes has been achieved in 58–96% yield with reaction times as short as 11-35 minutes using microwave heating at 130 °C. rsc.orgstrath.ac.uk Similarly, the synthesis of various thiazole (B1198619) derivatives has been successfully conducted in a microwave oven at 500 W and 150 °C, with reaction times ranging from 4 to 8 minutes. nih.gov These examples underscore the potential of microwave-assisted synthesis for the efficient production of this compound derivatives.

The use of a solid support, such as alumina, in conjunction with microwave irradiation can further enhance reaction efficiency by providing a platform for solvent-free reactions, which aligns with the principles of green chemistry. nih.gov

Catalyst Systems and Solvent Optimization

The choice of an appropriate catalyst and solvent system is crucial for the successful synthesis of this compound derivatives, particularly for cross-coupling reactions. mdpi.com Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are prominent methods for the formation of the C-N bond between the thiophene ring and the piperazine moiety. mdpi.com The optimization of these catalytic systems involves the careful selection of the metal precursor, ligands, base, and solvent to achieve high yields and selectivity.

For instance, in a related synthesis of N-arylpiperazines, Pd-catalyzed Buchwald-Hartwig coupling is a common strategy. mdpi.com The choice of phosphine ligands, such as those from the biarylphosphine class, can significantly impact the efficiency of the catalytic cycle. The optimization of the base, which is necessary to facilitate the deprotonation of the piperazine nitrogen, and the solvent, which influences the solubility of the reactants and the stability of the catalytic species, are critical for maximizing the reaction yield.

In the context of nucleophilic aromatic substitution reactions, where a leaving group on the thiophene ring is displaced by piperazine, solvent choice plays a pivotal role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate these reactions by solvating the cationic species and increasing the nucleophilicity of the amine. The optimization of reaction conditions, such as temperature and reaction time, is also essential for minimizing side reactions and maximizing the yield of the desired product. The synthesis of related aminothiophene derivatives often involves the use of bases like triethylamine (B128534) or potassium carbonate to neutralize the acid generated during the reaction. rsc.orgnih.gov

Spectroscopic and Diffraction-Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. nih.govmdpi.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the piperazine ring usually appear as multiplets or broad singlets in the aliphatic region, typically between δ 2.5 and 4.0 ppm. mdpi.commdpi.com The chemical shifts of these protons can be influenced by the substituent on the other nitrogen atom of the piperazine ring. The protons on the thiophene ring will resonate in the aromatic region, with their chemical shifts and coupling constants being characteristic of the substitution pattern.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the piperazine ring typically resonate in the range of δ 40-60 ppm. mdpi.com The carbonitrile (C≡N) carbon is characterized by a signal in the downfield region, usually around δ 115-120 ppm. mdpi.com The carbon atoms of the thiophene ring will have distinct chemical shifts depending on their position and the electronic effects of the substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

| Nucleus | Functional Group | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| ¹H | Piperazine N-CH₂ | 2.5 - 4.0 |

| ¹H | Thiophene C-H | 6.5 - 8.0 |

| ¹³C | Piperazine N-CH₂ | 40 - 60 |

| ¹³C | Thiophene C | 110 - 150 |

| ¹³C | Nitrile (C≡N) | 115 - 120 |

Mass Spectrometry and Elemental Analysis for Compound Identity Confirmation

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the identity and purity of newly synthesized this compound derivatives. mdpi.comscirp.org Mass spectrometry provides information about the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, providing strong evidence for its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as a confirmation of the compound's purity and elemental composition. For example, for a related compound, 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, the calculated elemental analysis was C, 69.97%; H, 5.59%; N, 15.54%, and the found values were C, 69.72%; H, 5.48%; N, 15.33%, which are in good agreement. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.commdpi.com In the IR spectrum of this compound, the most characteristic absorption band would be that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. mdpi.com The presence of this band is a strong indicator of the nitrile functionality.

Other important vibrations include the C-H stretching of the thiophene ring, which is expected in the aromatic C-H region (around 3000-3100 cm⁻¹), and the C-H stretching of the piperazine ring in the aliphatic C-H region (around 2800-3000 cm⁻¹). The C-N stretching vibrations of the piperazine moiety would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H (Thiophene) | Stretching | 3000 - 3100 |

| Aliphatic C-H (Piperazine) | Stretching | 2800 - 3000 |

| C=C (Thiophene) | Stretching | 1400 - 1600 |

| C-N (Piperazine) | Stretching | 1000 - 1300 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. nih.govnih.gov For derivatives of this compound that are crystalline, single-crystal X-ray diffraction analysis can provide an unambiguous structural proof.

The crystal structure of a related compound, 3-amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile, has been reported. nih.gov In this structure, the thiophene ring is nearly planar, and the piperidine (B6355638) ring adopts a chair conformation. The dihedral angle between the mean plane of the thiophene ring and the piperidine ring was found to be 7.89 (8)°. nih.gov Such data is invaluable for understanding the spatial arrangement of the different moieties within the molecule and for studying intermolecular interactions in the solid state, such as hydrogen bonding.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₄S |

| Molecular Weight | 232.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1637 (3) |

| b (Å) | 11.2823 (3) |

| c (Å) | 14.4413 (3) |

| β (°) | 98.131 (2) |

| Volume (ų) | 2284.51 (9) |

Structure Activity Relationship Sar and Molecular Design Principles of 3 Piperazin 1 Yl Thiophene 2 Carbonitrile Analogs

Systematic Modification of the Thiophene-2-carbonitrile Substructure

The thiophene-2-carbonitrile core is a critical component for the biological activity of this class of compounds. Modifications to both the thiophene (B33073) ring and the nitrile group have profound effects on the molecule's interaction with its biological targets.

The thiophene ring is a privileged pharmacophore in medicinal chemistry due to its diverse biological properties and its role as a versatile scaffold. nih.govsciensage.info The substitution pattern on the thiophene ring significantly modulates the biological activity of the analogs. The electron-rich nature of the thiophene ring allows it to undergo electrophilic substitution reactions, providing accessible sites for modification. nih.gov

Research on thiophene-2-carboxamide derivatives, which are structurally related to the carbonitrile, provides insight into the effects of substituents at the 3-position of the thiophene ring. Studies have shown that the nature of the substituent at this position can dramatically influence biological outcomes such as antibacterial and antioxidant activity. For instance, comparing 3-amino, 3-hydroxy, and 3-methyl substituents revealed distinct activity profiles. The 3-amino substituted compounds generally displayed higher antibacterial and antioxidant activity compared to the 3-hydroxy and 3-methyl analogs. nih.gov Specifically, derivatives with a methoxy (B1213986) group on an attached aryl moiety showed the best inhibition against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that substituents capable of electronic delocalization and hydrogen bonding can enhance the interaction with biological targets.

Table 1: Effect of Thiophene Ring C3-Substituents on Biological Activity

| C3-Substituent | Relative Antibacterial Activity | Relative Antioxidant Activity |

|---|---|---|

| Amino (e.g., -NH2) | High | High |

| Hydroxy (e.g., -OH) | Moderate | Moderate |

| Methyl (e.g., -CH3) | Low | Low |

Data synthesized from findings on thiophene-2-carboxamide derivatives. nih.gov

The nitrile group is a unique and valuable functional group in drug design, contributing to target binding in multiple ways. nih.govnih.gov Though often considered a bioisostere of carbonyl, hydroxyl, or carboxyl groups, its linear geometry and electronic properties allow for a diverse range of interactions. nih.govresearchgate.net

The nitrogen atom's lone pair of electrons allows the nitrile group to act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target protein. nih.gov Statistical surveys of protein-ligand complexes show that nitrile groups have a high propensity for forming hydrogen bonds with protein residues, particularly with backbone amide (NH) groups and the side chains of amino acids like arginine and lysine. researchgate.net

Table 2: Common Interactions of the Nitrile Group with Protein Residues

| Interaction Type | Interacting Partner | Prevalence |

|---|---|---|

| Hydrogen Bond | Protein Backbone NH | High |

| Hydrogen Bond | Arginine (Arg) Side Chain | Moderate |

| Hydrogen Bond | Lysine (Lys) Side Chain | Moderate |

| Hydrogen Bond | Water Molecules | High |

| Hydrophobic Interaction | Nonpolar Pockets | Context-Dependent |

Data based on surveys of protein-ligand interactions. researchgate.net

Structural Variation within the Piperazine (B1678402) Ring and Attached Moieties

The piperazine ring is a cornerstone of this molecular scaffold, primarily serving as a linker that can be functionalized at its two nitrogen atoms. mdpi.com Its structural and conformational characteristics are key to its function. mdpi.com Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the importance of N-substitution in modulating activity. mdpi.com

The substitution pattern on the two nitrogen atoms of the piperazine ring is a critical determinant of biological activity. The nitrogen atoms can serve as hydrogen bond donors or acceptors, and their basicity (pKa) can be tuned to improve water solubility and bioavailability, which are crucial pharmacokinetic features. mdpi.comnih.gov

Attaching aryl and heteroaryl moieties to the piperazine nitrogen is a common and highly effective strategy in drug design. mdpi.comnih.gov The substituted aryl or heteroaryl group often plays a crucial role in binding to the target, and its electronic and steric properties can be fine-tuned to optimize potency and selectivity. mdpi.com

Structure-activity relationship studies frequently show that the nature and position of substituents on the aryl ring are critical. For instance, the introduction of electron-withdrawing groups, such as in a 3,4-dichlorophenyl moiety, can significantly enhance the biological effect compared to an unsubstituted phenyl ring. mdpi.com In the development of androgen receptor antagonists, adding a fluorine atom to the ortho position of a phenyl ring was found to be important for in vivo activity. mdpi.com The replacement of a phenyl ring with a different heterocycle, such as 2-pyridyl, can lead to a loss of activity, indicating that the specific aromatic system is key for the desired interaction. mdpi.com This highlights that the arylpiperazine group as a whole is often essential for cytotoxicity and target binding. mdpi.com

Table 3: Examples of N-Aryl/Heteroaryl Substitutions and Their Influence

| Piperazine N-Substituent | Target/Activity | SAR Observation |

|---|---|---|

| Indole (B1671886) (via linker) | Dopamine (B1211576) D3 Receptor | Can accommodate various substituted indoles while maintaining high affinity. nih.gov |

| 3,4-Dichlorophenyl | Antimycobacterial | More potent than unsubstituted phenyl, suggesting importance of electron-withdrawing groups. mdpi.com |

| Diphenylmethyl | Antimycobacterial | Bulky, lipophilic group enhanced activity against M. tuberculosis. mdpi.com |

The conformational flexibility of the piperazine ring is a vital aspect of its role as a scaffold. mdpi.com The ability to adopt specific three-dimensional arrangements allows the substituents attached to its nitrogen atoms to be oriented correctly for optimal interaction with a biological target. mdpi.comresearchgate.net The piperazine ring typically adopts a stable chair conformation. rsc.org In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions, with the equatorial position generally being more sterically favorable. rsc.org

This conformational preference is a key consideration in computer-aided drug design (CADD), including pharmacophore modeling and molecular docking, where understanding the bioactive conformation is essential for predicting and explaining biological activity. researchgate.net The piperazine ring's structure allows it to adjust the 3D geometry of the distal substituent, an advantage not as easily achieved with related heterocycles like piperidine (B6355638) or morpholine. mdpi.com This inherent flexibility and predictable conformational behavior make the piperazine ring an invaluable component for constructing molecules with precise spatial arrangements of pharmacophoric features.

Linker Region Design and its Contribution to Pharmacological Profiles

Optimization of Linker Length and Flexibility

The process of covalently tethering two molecular fragments that bind to adjacent sites on a target can produce inhibitors with high affinity. However, the success of this strategy is highly dependent on the linker's characteristics. An ideal linker should not disrupt the optimal binding geometries of the individual fragments and should avoid excessive conformational flexibility, which can lead to an entropic penalty upon binding.

Systematic exploration of linker properties has shown that both flexibility and strain can significantly impact binding affinity, even when the interacting fragments are perfectly positioned. For instance, converting rigid sp² centers, such as those in oxime linkers, to more flexible sp³ amine linkages can be used to systematically vary the linker's properties. This allows for a detailed analysis of how changes in conformational freedom affect the free energy of binding. Such studies underscore the critical importance of linker optimization in fragment-based drug discovery efforts.

Chemical Nature of the Linker (e.g., aliphatic, amide, sulfonyl)

The chemical composition of the linker is a critical determinant of a compound's interaction with its target, influencing properties like hydrogen bonding capacity, rigidity, and metabolic stability. For instance, in a series of 4-phenylpiperazine analogues designed as dopamine D3 receptor (D3R) selective ligands, the presence of a carboxamide group in the linker was found to be essential for high-affinity binding and selectivity over the D2 receptor (D2R).

Replacing the amide linker with a more flexible tertiary methyleneamine linker resulted in a dramatic decrease in D3R binding affinity—in some cases by over 100-fold—while D2R affinity was only modestly affected. This highlights the specific hydrogen bonding or conformational constraints provided by the amide group as a key pharmacophoric feature for D3R interaction.

Table 1: Impact of Linker Modification on Dopamine Receptor Binding Affinity

| Compound | Linker Type | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity |

|---|---|---|---|---|

| 8j | Carboxamide | 2.6 | 4260 | 1640 |

| 15b | Methyleneamine | 393 | 2150 | 5 |

Data sourced from a study on N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides.

Furthermore, the incorporation of a sulfonyl group into the linker is another strategy employed in medicinal chemistry. The sulfonyl moiety can act as a hydrogen bond acceptor and its presence can enhance a compound's binding affinity and reactivity. In aryl sulfonyl piperazine derivatives, the sulfamide (B24259) function contributes to a negative electrostatic potential, indicating its role in molecular interactions. jddtonline.info

Pharmacophore Modeling and Computational Design Approaches

Computational techniques are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. These methods range from identifying key chemical features required for activity to simulating how a ligand binds to its protein target.

Identification of Essential Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For compounds based on the thiophene-piperazine scaffold, key pharmacophoric elements have been identified.

The thiophene ring is recognized as a privileged pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. nih.gov Its electron-rich nature and the presence of the sulfur atom can facilitate crucial drug-receptor interactions. nih.gov The piperazine moiety is frequently used as a central scaffold to correctly orient other pharmacophoric groups. nih.gov In many models, the basic nitrogen atom of the piperazine ring acts as a positive ionizable feature, which is a common element in ligands for various receptors. nih.gov A general pharmacophore model for such ligands often includes two hydrophobic regions connected by this central basic core. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies can be broadly categorized as ligand-based or structure-based. nih.govresearchgate.netmdpi.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. nih.govresearchgate.net This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build predictive models based on the chemical properties of known active and inactive compounds. mdpi.com These models can then be used to screen virtual libraries for new potential ligands or to guide the modification of existing ones. mdpi.comacs.org

Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. mdpi.com Molecular docking simulations can predict the binding pose of a ligand within the active site, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com This information is invaluable for optimizing lead compounds. For example, SBDD can reveal how a ligand induces conformational changes in the target protein, which can be exploited to enhance binding potency.

These computational strategies are often used in concert to accelerate the discovery and optimization of novel analogs of 3-(Piperazin-1-yl)thiophene-2-carbonitrile for various therapeutic targets. mdpi.com

Computational Chemistry and Molecular Interactions of 3 Piperazin 1 Yl Thiophene 2 Carbonitrile Derivatives

Molecular Docking Studies for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands to proteins and other receptors.

Molecular docking simulations have been employed to explore the binding of thiophene-piperazine derivatives to the active sites of various protein targets. These studies reveal key interactions that are crucial for molecular recognition and biological activity.

For instance, docking studies on novel piperazine-tethered thiophene (B33073) derivatives have identified critical interactions within the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The simulations show that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, which are essential for their inhibitory activity. Similarly, in studies involving 5-HT1A serotonin (B10506) receptors, the basic protonated nitrogen of the piperazine (B1678402) ring is often observed forming a crucial hydrogen bond with an aspartic acid residue (specifically D116) in the binding site. mdpi.com This electrostatic interaction is a determining factor for the affinity of the ligand for the receptor. mdpi.com

Further analysis of related compounds targeting dopamine (B1211576) D3 receptors highlights the importance of the carboxamide linker, which can form pivotal interactions within the receptor's binding pocket. nih.gov The orientation of the arylpiperazine moiety also significantly influences binding. For example, bulky substituents at the para-position of the aromatic ring linked to the piperazine can introduce repulsive interactions with receptor residues, leading to a decrease or loss of activity. mdpi.com In contrast, specific substitutions, such as a 2-methoxyphenyl group on the piperazine, have been shown to enhance binding affinity through favorable interactions. nih.gov

The interactions observed in docking simulations typically include:

Hydrogen Bonding: Often involving the piperazine nitrogen atoms and polar residues in the active site. mdpi.commdpi.com

Hydrophobic Interactions: Between the thiophene and aryl rings of the ligand and nonpolar residues of the receptor. mdpi.com

Electrostatic Interactions: Particularly significant for the charged piperazine moiety. mdpi.com

These simulated interactions provide a structural basis for the observed biological activities and guide the rational design of more potent and selective derivatives.

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or calculated inhibition constant (Ki). These predictions help in prioritizing compounds for synthesis and biological testing.

Studies on various thiophene-piperazine derivatives have demonstrated a correlation between docking scores and experimentally determined binding affinities. For example, derivatives targeting the 5-HT1A receptor showed that compounds with better docking scores and favorable interaction energies also exhibited higher binding affinities in radioligand binding assays. mdpi.com Compound 7e (1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one) displayed a micromolar affinity (Ki = 2.30 μM), which was rationalized by its strong electrostatic interactions observed in the docking pose. mdpi.com

In another study targeting the same receptor, a derivative featuring a 2-methoxyphenylpiperazine moiety linked to an adamantane (B196018) amine showed a very high affinity (Ki = 1.2 nM). mdpi.com The docking analysis revealed two critical hydrogen bonds contributing to this high affinity: one between the protonated piperazine amine and Asp116, and another between the adamantane amine and Tyr390. mdpi.com The specific orientation of substituents can also be detrimental; the addition of methyl groups to the adamantane core in a related compound introduced steric hindrance, resulting in a lower binding affinity (Ki = 21.3 nM). mdpi.com

The table below summarizes binding affinity data for several arylpiperazine derivatives, illustrating the impact of structural modifications.

| Compound Name/Reference | Target Receptor | Binding Affinity (Ki or IC50) |

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) mdpi.com | 5-HT1A | Ki = 2.30 μM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine mdpi.com | 5-HT1A | Ki = 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine mdpi.com | 5-HT1A | Ki = 21.3 nM |

| 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (70) nih.gov | 5-HT1A | IC50 = 0.3 nM |

| 3-amino-2-[[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (73) nih.gov | 5-HT1A | IC50 = 6.8 nM |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of these complexes over time, providing a more realistic representation of the physiological environment.

MD simulations are used to study the conformational changes of both the ligand and the protein upon binding. mdpi.commdpi.com These simulations can reveal the flexibility of the ligand within the active site and identify stable and transient interactions that are not apparent from static docking poses. The simulation tracks the movement of atoms over time, allowing for the observation of how the ligand adapts its conformation to the binding pocket. mdpi.com This dynamic behavior is crucial for understanding the mechanism of action, as subtle conformational shifts can impact the ligand's efficacy. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to assess its stability and movement within the binding site throughout the simulation. mdpi.commdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. mdpi.comnih.gov These properties, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to a molecule's reactivity and its ability to participate in intermolecular interactions.

For thiophene derivatives, DFT calculations are used to determine several key quantum chemical parameters. mdpi.comresearchgate.net These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between EHOMO and ELUMO is an indicator of molecular stability and chemical reactivity. A smaller energy gap implies that the molecule is more reactive. mdpi.com

Other calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further describe the molecule's electronic behavior. mdpi.comresearchgate.net The effect of different substituents on the thiophene or aryl rings can be systematically studied to see how they modulate these electronic properties. This information is valuable for understanding structure-activity relationships and designing molecules with desired electronic features for optimal target interaction. mdpi.com

The following table presents an example of calculated quantum chemical parameters for thiophene derivatives.

| Parameter | Description | Typical Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | Energy required to remove an electron | Measures resistance to oxidation |

| Electron Affinity (A) | Energy released when an electron is added | Measures the ability to be reduced |

| Electronegativity (χ) | The power to attract electrons | Influences bond polarity and interactions |

| Chemical Hardness (η) | Resistance to change in electron distribution | A harder molecule has a larger energy gap |

By combining these computational approaches, a comprehensive understanding of the molecular interactions and properties of 3-(piperazin-1-yl)thiophene-2-carbonitrile derivatives can be achieved, facilitating the discovery of new therapeutic agents.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic and reactive properties of this compound derivatives can be elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical in determining how a molecule interacts with other species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Reactivity descriptors derived from these orbital energies, such as ionization potential, electron affinity, and chemical potential, provide further insights into the molecule's behavior in chemical reactions. For instance, a negative chemical potential points towards a stable molecular system. nih.gov

To pinpoint specific reactive sites within the molecule, Fukui function calculations are employed. The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For thiophene derivatives, studies have shown that specific carbon and heteroatoms are predicted to be the most favorable sites for such interactions, guiding understanding of their chemical selectivity. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.60 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.25 | Energy released when an electron is added |

| Chemical Potential (μ) | -3.55 | Negative value indicates a stable molecule |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are typically color-coded, with red indicating areas of high electron density (most negative potential) and blue representing areas of low electron density (most positive potential), while green denotes neutral regions. researchgate.net

For derivatives of this compound, the MEP map would reveal specific charge localizations. The nitrogen atoms of the piperazine ring and the nitrogen of the nitrile group are expected to be electron-rich, appearing as red or yellow regions. These sites are susceptible to electrophilic attack and are capable of forming hydrogen bonds as acceptors. Conversely, the hydrogen atoms attached to the piperazine nitrogen and those on the thiophene ring would exhibit a positive potential (blue regions), making them likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net The MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target like a protein receptor. researchgate.net

In Silico Pharmacokinetic Prediction and Drug-Likeness Assessment

In silico methods are invaluable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. mdpi.comencyclopedia.pubresearchgate.net These computational tools allow for early-stage screening of compounds to assess their pharmacokinetic profiles and "drug-likeness," helping to identify candidates with a higher probability of success in later clinical stages. researchgate.netnih.gov

Computational Assessment of Absorption Profiles

The absorption of a drug, particularly after oral administration, is a critical factor for its bioavailability. In silico models predict intestinal absorption based on key physicochemical properties. mdpi.com Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a compound and its potential for good oral absorption. nih.govmdpi.com This rule states that a compound is more likely to be orally absorbed if it has a molecular weight under 500 g/mol , a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.comrsc.org

Other important parameters include the Topological Polar Surface Area (TPSA), which should ideally be less than 140 Ų, and Caco-2 cell permeability. mdpi.commdpi.com High predicted human intestinal absorption (HIA) values further suggest a favorable absorption profile. mdpi.com For derivatives of this compound, computational assessments generally indicate compliance with these rules, suggesting they possess drug-like characteristics and a high probability of good intestinal absorption. mdpi.comresearchgate.net

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | ≤ 500 |

| logP (Lipophilicity) | < 4.15 | ≤ 5 |

| Hydrogen Bond Donors | ≤ 2 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 5 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | N/A |

| Human Intestinal Absorption (%) | > 90% | N/A |

In Silico Evaluation of Distribution and Metabolic Stability

Following absorption, a drug's distribution throughout the body and its metabolic stability are key determinants of its efficacy and duration of action. In silico tools can predict the volume of distribution at steady-state (VDss) and the extent of plasma protein binding (PPB). mdpi.com Furthermore, predicting whether a compound can cross the blood-brain barrier (BBB) is crucial, especially for drugs targeting the central nervous system. mdpi.com

Metabolic stability is often assessed by predicting interactions with Cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. mdpi.commdpi.com Computational models can forecast whether a compound is a substrate or an inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com For many thiophene and piperazine derivatives, predictions suggest they are unlikely to inhibit key CYP isoforms, indicating a lower risk of altering the metabolism of other drugs. mdpi.com

| Parameter | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by P-gp |

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2 |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C9 |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4 |

Prediction of Excretion Pathways

The final stage of a drug's journey in the body is excretion. In silico models can estimate the total clearance (CLtot) of a compound, which reflects the rate at which it is removed from the body. mdpi.com These models also help predict the primary route of excretion, which is typically through the kidneys (renal) or liver (hepatic). Understanding the excretion pathway is important for determining appropriate dosing, especially in patients with renal or hepatic impairment. Computational analyses of thiophene and piperazine derivatives often predict low total clearance, which can be indicative of a longer half-life in the body. nih.govmdpi.com

Biological Target Engagement and in Vitro Pharmacological Assessment of 3 Piperazin 1 Yl Thiophene 2 Carbonitrile Analogs

Receptor Binding Affinity Studies

The interaction of 3-(Piperazin-1-yl)thiophene-2-carbonitrile analogs with various neurotransmitter receptors is a critical determinant of their potential pharmacological effects. The piperazine (B1678402) moiety is a well-established pharmacophore known to interact with a range of receptors, and its combination with a thiophene (B33073) nucleus can significantly influence binding affinity and selectivity. wisdomlib.org

Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3, D4)

Analogs of this compound, particularly those incorporating a benzo[b]thiophene moiety, have demonstrated significant affinity for dopamine D2 and D3 receptors. The structural similarity between thiophene and benzo[b]thiophene suggests that simpler thiophene-piperazine compounds could also exhibit noteworthy dopamine receptor affinity.

Research into a series of bioisosteric analogs of a 5-hydroxy indole (B1671886) derivative led to the synthesis of a benzo[b]thiophene derivative that displayed high affinity for both D2 and D3 receptors. researchgate.net This finding is particularly relevant as the benzo[b]thiophene core can be considered a more complex analog of the thiophene ring present in this compound. The affinity of this benzo[b]thiophene derivative highlights the potential for the thiophene-piperazine scaffold to effectively bind to dopamine receptors. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of a Benzo[b]thiophene Analog

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| Benzo[b]thiophene derivative | 76.9 | 1.69 |

Data sourced from a study on bioisosteric analogs of a 5-hydroxy indole derivative. researchgate.net

Furthermore, studies on N-phenylpiperazine analogs with a 4-(thiophen-3-yl)benzamide (B12553508) moiety have shown high affinity and selectivity for the D3 receptor over the D2 receptor. wisdomlib.org While these compounds have a more complex structure, the presence of the thiophene-piperazine linkage is a key contributor to their binding profile. For instance, some of these analogs exhibit D3 receptor binding affinities (Ki) in the low nanomolar range. wisdomlib.org Brexpiprazole (B1667787), a dopamine D2 receptor partial agonist that contains a piperazine-substituted benzothiophene, also shows high affinity for several dopamine receptor subtypes. mdpi.com

Serotonin (B10506) Receptor Subtype Affinity (e.g., 5-HT1A)

The arylpiperazine scaffold is a cornerstone in the development of ligands for serotonin receptors, particularly the 5-HT1A subtype. scinito.aimdpi.combg.ac.rs Numerous studies have demonstrated that modifications to the aryl group and the substituent on the second nitrogen of the piperazine ring can modulate binding affinity and functional activity.

The structural characteristics of this compound, featuring a heteroaryl (thiophene) group attached to the piperazine, align with the general pharmacophore for 5-HT1A ligands. The electron-rich nature of the thiophene ring can influence the electronic properties of the piperazine nitrogen, which is a critical factor for receptor interaction. Further empirical studies are necessary to quantify the precise binding affinity of this specific compound and its close analogs.

Other Neurotransmitter Receptor Interactions

The piperazine scaffold is known for its promiscuity, often interacting with a variety of neurotransmitter receptors beyond the dopaminergic and serotonergic systems. mdpi.comnih.gov For instance, some piperazine derivatives have shown affinity for adrenergic and sigma receptors. nih.gov

A study on a series of 4-substituted piperazine compounds revealed that alterations in the side chain could lead to balanced, low nanomolar binding affinity for both mu and delta opioid receptors. nih.gov This indicates that the core piperazine structure can be adapted to target other receptor families. The specific interactions of this compound analogs with other neurotransmitter systems would depend on the nature of the substitutions on both the thiophene and piperazine rings and require dedicated screening for a comprehensive understanding.

Enzyme Inhibition Profiling

In addition to receptor binding, the potential for this compound analogs to inhibit key enzymes is an important aspect of their pharmacological characterization.

Histone Deacetylase (HDAC) Inhibition (HDAC1, HDAC6)

Histone deacetylase (HDAC) inhibitors are a class of therapeutic agents with applications in oncology and other diseases. The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a capping group. Piperazine and its derivatives have been incorporated into the linker or capping group of HDAC inhibitors. nih.govresearchgate.net

While specific data on the HDAC inhibitory activity of this compound is not available, the structural components suggest a potential for such activity. The thiophene ring could serve as a capping group, interacting with residues at the rim of the HDAC active site. A study on pyrazine-linked 2-aminobenzamides, where a piperazine moiety connects the zinc-binding group to a capping group, demonstrated selective inhibition of class I HDACs. nih.gov Another study on piperazine hydroxamates also identified submicromolar inhibitors of HDACs. researchgate.net These findings suggest that a thiophene-piperazine scaffold could be a viable starting point for designing novel HDAC inhibitors.

Table 2: HDAC Inhibition by Piperazine-Containing Compounds

| Compound Class | Target HDACs | Potency |

|---|---|---|

| Pyrazine-linked 2-aminobenzamides | Class I (HDAC1, 2, 3) | Selective Inhibition |

| Piperazine hydroxamates | Not specified | Submicromolar IC50 |

Data from studies on different classes of piperazine-containing HDAC inhibitors. nih.govresearchgate.net

Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition

Analogs based on a thieno[3,2-d]pyrimidine (B1254671) scaffold, which incorporates the thiophene ring, have been identified as potent pan-inhibitors of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. acs.org These sirtuins are considered significant targets for a range of disorders, including oncologic, metabolic, and neurodegenerative conditions. acs.org

In a key study, a library of compounds was screened, leading to the identification of highly potent inhibitors. acs.org Structure-activity relationship (SAR) studies revealed the impact of substituting a piperidine (B6355638) ring with a piperazine moiety on inhibitory activity. For instance, the piperazine analog 11d (a thieno[3,2-d]pyrimidine derivative) was found to be a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. However, when compared to its piperidine counterpart (11c ), the introduction of the piperazine slightly altered its potency profile. The potency against SIRT2 was only marginally reduced (by less than twofold), whereas the inhibition of SIRT1 and SIRT3 was more significantly decreased, by approximately 7- to 8-fold. acs.org Despite this reduction, compound 11d and its related analogs remain powerful pan-inhibitors with nanomolar efficacy. acs.org

| Compound | Core Structure | R Group | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 11c | Thieno[3,2-d]pyrimidine | Piperidine | 3.6 | 2.7 | 4.0 |

| 11d | Thieno[3,2-d]pyrimidine | Piperazine | 25 | 4.7 | 32 |

Equilibrative Nucleoside Transporter (ENT) Inhibition (ENT1, ENT2)

Equilibrative nucleoside transporters, specifically ENT1 and ENT2, are integral membrane proteins that facilitate the transport of nucleosides and are implicated in cancer chemotherapy and the regulation of adenosine (B11128) signaling. frontiersin.orgnih.gov While specific research on this compound analogs as ENT inhibitors is limited, studies on other heterocyclic scaffolds containing a piperazine moiety provide insight into their potential activity.

A notable inhibitor, FPMINT , which features a 1,3,5-triazine (B166579) core linked to a fluorophenyl-piperazine group, has been identified as being more selective for ENT2 over ENT1. frontiersin.orgnih.gov Further structure-activity relationship studies on FPMINT analogs demonstrated that modifications to the piperazine-containing structure could enhance potency and selectivity. nih.gov One analog, compound 3c , emerged as a potent, irreversible, and non-competitive inhibitor of both ENT1 and ENT2. nih.gov These findings suggest that the piperazine moiety is a key pharmacophoric element for ENT inhibition, although the specific contribution of a thiophene core in this context requires further investigation. frontiersin.orgnih.gov Conventional ENT inhibitors like dipyridamole (B1670753) and dilazep (B1670637) are typically much more potent against ENT1 than ENT2, highlighting the novelty of compounds with higher selectivity for ENT2. frontiersin.orgresearchgate.net

Cell-Based Functional Assays for Biological Activity

Assessment of Cellular Proliferation and Viability

Compounds incorporating a piperazine linker attached to a heterocyclic nucleus have demonstrated significant anti-proliferative effects in various cancer cell lines. nih.gov For example, a series of 3(2H)-pyridazinone derivatives featuring a piperazinyl linker showed good anti-proliferative activity against gastric adenocarcinoma (AGS) cells. nih.gov

More directly relevant, a novel compound with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core skeleton, DGG200064 , was developed and tested for its effect on colon cancer cell growth. Using a sulforhodamine B (SRB) assay, a series of derivatives were evaluated, with several compounds exhibiting potent growth inhibition (GI₅₀) values below 1 μM in HCT116 colon cancer cells. mdpi.com This demonstrates that thiophene-piperazine-based structures can possess potent cytotoxic and anti-proliferative activity. mdpi.com

Induction of Cell Cycle Arrest and Apoptosis

The anti-proliferative activity of thiophene-piperazine analogs has been linked to their ability to modulate the cell cycle. mdpi.com The representative compound DGG200064 was investigated for its effect on the cell cycle distribution in HCT116 cells. Fluorescence-activated cell sorting (FACS) analysis revealed that DGG200064 did not induce significant apoptosis but instead caused a dose-dependent cell cycle arrest at the G2/M phase. mdpi.com The ability to disrupt cell cycle progression is a key mechanism for many anticancer agents, and these findings indicate that thiophene-piperazine derivatives can effectively inhibit cancer cell growth by this pathway. mdpi.com While apoptosis was not the primary mechanism for DGG200064, other piperazine-containing heterocyclic compounds have been shown to induce apoptosis, suggesting the mechanism of action can be scaffold-dependent. nih.govmdpi.com

Anti-Biofilm Activity in Bacterial Strains

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. mdpi.com Molecules that can inhibit biofilm formation or disrupt established biofilms are of great therapeutic interest. mdpi.com While direct studies on this compound are not prominent in this area, related structures have shown promise. For instance, a study on xanthone (B1684191) derivatives revealed that incorporating a benzylpiperazine moiety at the C-2 position resulted in compounds (C11 and C12 ) with significant activity against biofilm formation by Helicobacter pylori. nih.gov These compounds caused a marked reduction in the amount of biofilm produced and decreased the viability of cells within the biofilm. nih.gov This suggests that the piperazine group can be a valuable component in the design of anti-biofilm agents, and its combination with a thiophene core warrants investigation against various bacterial strains. nih.gov

Platelet Aggregation Inhibition

Thiophene derivatives are recognized for a range of biological activities, including the inhibition of platelet aggregation. nih.gov Compounds like clopidogrel, a thienopyridine-class antiplatelet agent, underscore the therapeutic importance of this scaffold in cardiovascular disease. Research into novel fused thiophene analogs has shown that they can exhibit significant in-vitro anti-platelet aggregation activity.

Separately, various substituted piperazine analogs have also been designed and synthesized as antiplatelet agents. researchgate.net In one such study, novel carbamoylpiperidine analogues containing a piperazine scaffold were evaluated, with several compounds demonstrating high potency in inhibiting platelet aggregation induced by agents like ADP. researchgate.net Given that both the thiophene core and the piperazine moiety are present in established antiplatelet agents, it is highly plausible that this compound analogs could function as effective inhibitors of platelet aggregation. researchgate.net

Anti-Mycobacterial Evaluation

Analogs of this compound have been investigated as part of a broader effort to develop novel anti-mycobacterial agents. The core structure, featuring a 2,3-disubstituted thiophene, is a key pharmacophore in a class of compounds that target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a validated target for tuberculosis drug development. researchgate.netnih.gov

Inspired by the noncovalent DprE1 inhibitor TCA1, which contains a distinct thiophenamide moiety, researchers have synthesized and evaluated a series of thiophene-arylamide derivatives. nih.govbohrium.comacs.org A systematic structure-activity relationship (SAR) optimization of the side chains flanking the thiophene core led to the identification of new lead compounds with potent antimycobacterial activity and low cytotoxicity. bohrium.comacs.org

Several of these thiophene-arylamide derivatives demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M.tb). nih.govacs.org For instance, compounds 23j , 24f , and 25b showed minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 µg/mL against drug-susceptible M.tb and 0.031 to 0.24 µg/mL against drug-resistant strains. bohrium.comacs.org These compounds also retained potent DprE1 inhibition, with IC₅₀ values between 0.2 and 0.9 µg/mL. acs.org

Further testing against extensively drug-resistant (XDR-TB) clinical isolates confirmed the potent activity of these analogs. nih.govacs.org Importantly, these thiophene derivatives did not show significant cross-resistance with the covalent DprE1 inhibitor PBTZ169 or the ATP synthase inhibitor bedaquiline, suggesting they operate via a noncovalent mechanism and could be valuable in combination therapies for treating drug-resistant tuberculosis. nih.gov The anti-mycobacterial activity of selected thiophene-arylamide derivatives is summarized below.

| Compound | M.tb H37Rv MIC (μg/mL) | XDR-TB Strain 1 MIC (μg/mL) | XDR-TB Strain 2 MIC (μg/mL) | DprE1 IC₅₀ (μg/mL) |

| 23j | 0.06 | 0.12 | 0.062 | 0.9 ± 0.2 |

| 24f | 0.03 | 0.062 | 0.031 | 0.2 ± 0.04 |

| 25b | 0.12 | 0.24 | 0.12 | 0.4 ± 0.1 |

| TCA1 | 0.48 | 0.96 | 0.48 | 0.1 ± 0.01 |

Other research has also highlighted thiophene-based compounds as promising anti-tubercular agents. jmpas.comnih.gov For example, certain thiophene derivatives have shown the ability to inhibit polyketide synthase 13 (Pks13), an enzyme involved in mycolic acid biosynthesis, which is another critical component of the mycobacterial cell wall. jmpas.com

Mechanistic Studies of Target Engagement

N-phenylpiperazine analogs that also incorporate a thiophene ring have been evaluated for their selectivity at dopamine D2 and D3 receptors. nih.govnih.gov For example, a series of 3-thiophenephenyl N-phenylpiperazine analogs were found to bind with high affinity to the human D3 receptor. nih.gov One compound, 6a , demonstrated nanomolar affinity for the D3 receptor with approximately 500-fold greater selectivity over the D2 receptor. nih.govnih.gov Such high selectivity suggests these compounds could act as antagonists or partial agonists at the D3 receptor, a target implicated in substance use disorders and Parkinson's disease. nih.govresearchgate.net

Furthermore, many approved drugs containing a piperazine ring exhibit complex pharmacology, often acting as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, while simultaneously acting as antagonists at 5-HT2A receptors. mdpi.com For instance, brexpiprazole and cariprazine (B1246890) are D2/D3 partial agonists. mdpi.com Flibanserin is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. mdpi.com Given the prevalence of these properties in piperazine-containing compounds, it is plausible that analogs of this compound could engage with similar G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, and exhibit agonist or antagonist activity. nih.govelifesciences.org

The modulation of cellular signaling pathways by this compound analogs is intrinsically linked to their biological targets. As discussed, the core structural motifs are found in compounds that target a range of proteins, including bacterial enzymes and human GPCRs and kinases.

In the context of anti-mycobacterial activity, the primary target identified for thiophene-arylamide analogs is DprE1. nih.govnih.gov By inhibiting this enzyme, these compounds disrupt the arabinogalactan (B145846) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. This disruption leads to bactericidal effects. nih.gov

When considering potential human cell targets, the piperazine and thiophene moieties are present in inhibitors of various kinases. nih.govmdpi.com For example, piperazine-containing compounds have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer. nih.govmedchemexpress.cndrugbank.com Inhibition of FGFR blocks downstream signaling cascades involved in cell proliferation, differentiation, and migration. medchemexpress.cn Similarly, piperazine-tethered thiophene derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, another critical pathway in oncology. nih.govnih.gov Compound 18i , a thiophene-3-carboxamide (B1338676) selenide (B1212193) derivative with a piperazine linker, demonstrated remarkable inhibition of EGFR kinase with an IC₅₀ of 42.3 nM, leading to the induction of apoptosis. nih.gov

Given the promiscuity of the piperazine scaffold, these compounds could also modulate signaling pathways regulated by dopamine and serotonin receptors, affecting downstream effectors like adenylyl cyclase and phospholipase C. mdpi.comnih.gov

The interaction of thiophene-piperazine analogs with their biological targets can occur through both non-covalent and covalent binding mechanisms.

Non-Covalent Binding: The majority of the anti-mycobacterial thiophene-arylamide DprE1 inhibitors, including the lead compound TCA1 and its optimized analogs, act as non-covalent inhibitors. nih.govacs.org X-ray crystal structures of DprE1 in complex with TCA1 derivatives reveal the molecular basis for this interaction. researchgate.netnih.govcore.ac.uk The binding is characterized by a combination of hydrophobic interactions, van der Waals forces, and specific hydrogen bonds. nih.govacs.orgresearchgate.net

Analysis of the DprE1-TCA1 co-crystal structure shows the thiophene moiety binding deep within a hydrophobic pocket of the active site. nih.govresearchgate.netacs.org Key non-covalent interactions include:

A hydrogen bond between the thiophene moiety and the residue His132. nih.govacs.org

Multiple hydrogen bonds between the carbonyl groups of the side chains and residues such as Lys418 and Ser228. nih.govacs.org

Hydrophobic and van der Waals interactions between the compound and residues like Gly133, Phe369, and Asn385. researchgate.net

These non-covalent interactions stabilize the compound in the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function. nih.govcore.ac.uk

Covalent Binding: While the specific thiophene-arylamides discussed above are non-covalent inhibitors, the broader class of DprE1 inhibitors includes potent covalent molecules, such as benzothiazinones (BTZs) like PBTZ169. nih.govacs.org These molecules typically form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. acs.org The development of non-covalent alternatives is often pursued to avoid potential off-target reactivity associated with covalent warheads. nih.gov

However, the deliberate design of targeted covalent inhibitors is a powerful strategy in drug discovery. The piperazine scaffold is frequently incorporated into such molecules. For instance, irreversible covalent inhibitors of FGFR have been developed that include a piperazine ring to which a reactive acrylamide (B121943) "warhead" is attached. This design allows the inhibitor to first bind non-covalently to the target kinase before forming an irreversible covalent bond with a nearby cysteine residue, leading to prolonged target inhibition. nih.gov This dual mechanism of initial reversible binding followed by irreversible covalent bonding confers high potency and selectivity. nih.gov

Future Research Directions and Therapeutic Potential of 3 Piperazin 1 Yl Thiophene 2 Carbonitrile Scaffolds

Development of Novel Chemical Entities and Lead Optimization

The chemical tractability of the 3-(piperazin-1-yl)thiophene-2-carbonitrile scaffold is a key asset for future drug development. The structure offers multiple points for chemical modification to generate novel chemical entities and optimize lead compounds. Key strategies revolve around derivatization at the piperazine (B1678402) N4-position and modification of the thiophene (B33073) ring.

Piperazine N4-Substitution: The secondary amine of the piperazine ring is an ideal handle for introducing a wide variety of substituents through well-established synthetic methods like reductive amination, amide bond formation, and nucleophilic substitution. nih.govmdpi.com This allows for the exploration of different chemical spaces to enhance target binding and modulate pharmacokinetic properties. For instance, in the development of thiophene-arylamide derivatives as inhibitors of the enzyme DprE1 for antimycobacterial applications, the piperazine linker connects the core thiophene to various benzamide (B126) moieties. nih.gov Lead optimization efforts focus on altering the substituents on this terminal aromatic ring to improve potency and drug-like characteristics. nih.gov